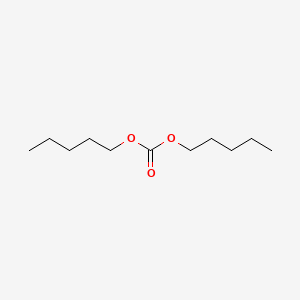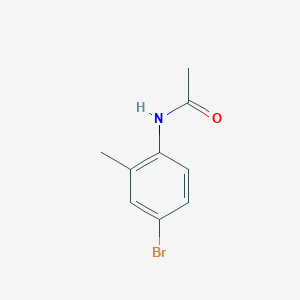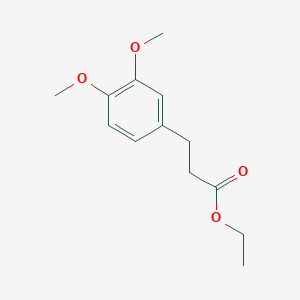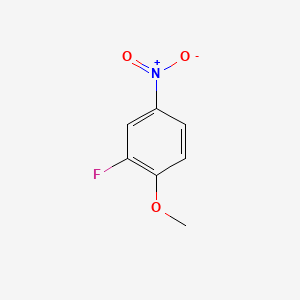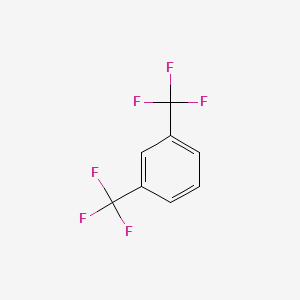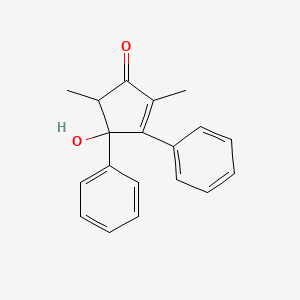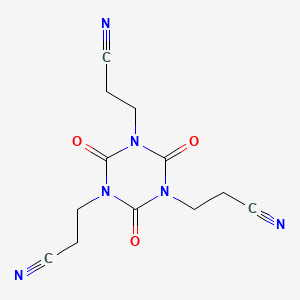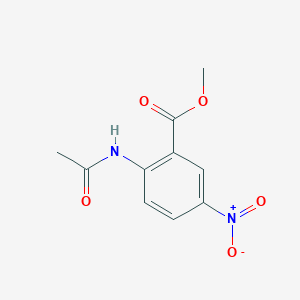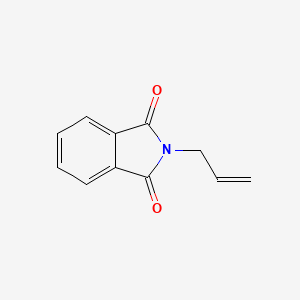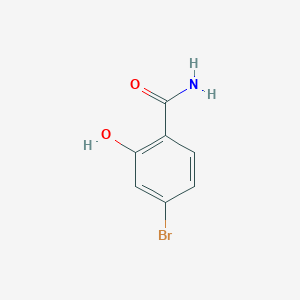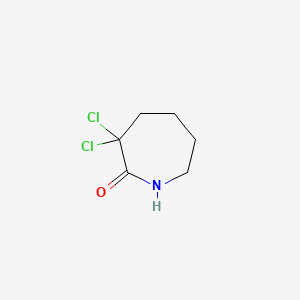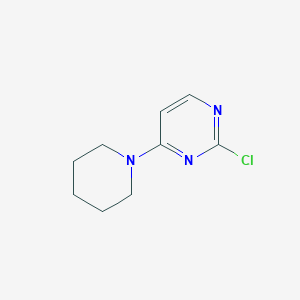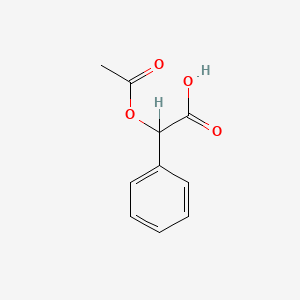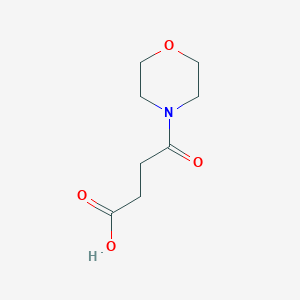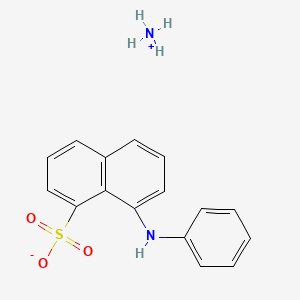
Ammonium 8-(phenylamino)naphthalene-1-sulfonate
Übersicht
Beschreibung
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is an organic compound with the molecular formula C16H16N2O3S. It is known for its use as a fluorescent probe in various biochemical and biophysical studies. This compound is particularly valuable in the study of protein folding, conformational changes, and interactions due to its fluorescence properties .
Wirkmechanismus
Target of Action
Ammonium 8-(phenylamino)naphthalene-1-sulfonate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt, primarily targets proteins . It is used as a fluorescent probe for protein studies . The compound’s fluorescence characteristics make it a useful probe of polarity in many proteins and enzymes .
Mode of Action
The interaction of this compound with its protein targets results in changes in fluorescence . When the compound enters the hydrophobic core of cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing valuable information about the protein’s conformation and folding .
Biochemical Pathways
This compound affects the biochemical pathways related to protein folding and conformational changes . The compound’s fluorescence characteristics change depending on the polarity of the environment, making it a useful tool for studying molecular assemblies of surfactants and amphiphilic polymers .
Pharmacokinetics
It is known that the compound is soluble in water, 1n naoh, and methanol , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed as changes in fluorescence. These changes provide insights into protein conformation, folding, and the polarity of the protein’s environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . Additionally, the compound forms a cationic complex in the presence of sodium, causing it to fluoresce . Therefore, the presence of certain ions and the polarity of the environment can significantly affect the compound’s fluorescence and, consequently, its utility as a probe .
Biochemische Analyse
Biochemical Properties
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is known for its solvatochromic fluorescence properties . This property allows it to be used in the study of molecular assemblies of surfactants and amphiphilic polymers . The fluorescence of this compound increases when it enters the hydrophobic core of cyclodextrin .
Cellular Effects
The cellular effects of this compound are primarily observed through its fluorescence properties. The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its solvatochromic fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin . This property is commonly used to study molecular assemblies of surfactants and amphiphilic polymers .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are primarily observed through its fluorescence properties . The compound’s fluorescence increases when it enters the hydrophobic core of cyclodextrin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 8-(phenylamino)naphthalene-1-sulfonate typically involves the sulfonation of naphthalene followed by the introduction of an aniline group. The process can be summarized as follows:
Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to produce naphthalene-1-sulfonic acid.
Amination: The naphthalene-1-sulfonic acid is then reacted with aniline in the presence of a catalyst to form 8-(phenylamino)naphthalene-1-sulfonic acid.
Neutralization: The final step involves neutralizing the sulfonic acid with ammonium hydroxide to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium 8-(phenylamino)naphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the sulfonic acid group and the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescence properties.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can lead to the formation of sulfone derivatives .
Wissenschaftliche Forschungsanwendungen
Ammonium 8-(phenylamino)naphthalene-1-sulfonate has a wide range of scientific research applications:
Biochemistry: Used as a fluorescent probe to study protein folding, conformational changes, and interactions.
Biophysics: Employed in the analysis of membrane dynamics and protein-ligand interactions.
Medicine: Utilized in diagnostic assays to detect protein misfolding and aggregation, which are associated with various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for detecting specific biomolecules
Vergleich Mit ähnlichen Verbindungen
Ammonium 8-(phenylamino)naphthalene-1-sulfonate is unique due to its specific fluorescence properties and high affinity for hydrophobic regions. Similar compounds include:
8-Anilinonaphthalene-1-sulfonic acid: Another fluorescent probe with similar applications but different binding affinities and fluorescence characteristics.
1-Anilinonaphthalene-8-sulfonic acid: Used in similar studies but may exhibit different fluorescence responses depending on the environment
These compounds are often compared based on their fluorescence intensity, binding affinity, and specificity for different biomolecules.
Eigenschaften
CAS-Nummer |
28836-03-5 |
|---|---|
Molekularformel |
C16H16N2O3S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
8-anilinonaphthalene-1-sulfonic acid;azane |
InChI |
InChI=1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 |
InChI-Schlüssel |
IPBNQYLKHUNLQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+] |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.N |
Key on ui other cas no. |
28836-03-5 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
82-76-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


